molecular formula C26H22N4O2 B11323143 7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11323143
M. Wt: 422.5 g/mol
InChI Key: NSSOCULJKXLDMR-UHFFFAOYSA-N
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Description

7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes methoxyphenyl and phenyl groups attached to a pyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine ring.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amine group through amidation reactions, often using reagents like amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown potential as an inhibitor of specific enzymes and receptors. This makes it a candidate for studying enzyme mechanisms and receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-cancer agent, due to its ability to inhibit certain kinases involved in cell proliferation.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity allows for the creation of derivatives with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7H-Pyrrolo[2,3-d]pyrimidin-4-amine: The parent compound without the methoxy and phenyl substitutions.

    N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A similar compound with only the phenyl substitution.

    7-(2-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A derivative with only the 2-methoxyphenyl and phenyl groups.

Uniqueness

The presence of both 2-methoxyphenyl and 4-methoxyphenyl groups in 7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine provides unique steric and electronic properties. These modifications can enhance the compound’s binding affinity and selectivity towards specific molecular targets, making it more effective in its biological applications compared to its analogs.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

7-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H22N4O2/c1-31-20-14-12-19(13-15-20)29-25-24-21(18-8-4-3-5-9-18)16-30(26(24)28-17-27-25)22-10-6-7-11-23(22)32-2/h3-17H,1-2H3,(H,27,28,29)

InChI Key

NSSOCULJKXLDMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4OC)C5=CC=CC=C5

Origin of Product

United States

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